molecular formula C6H10N2O B1393425 N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine CAS No. 1216580-72-1

N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine

Cat. No.: B1393425
CAS No.: 1216580-72-1
M. Wt: 126.16 g/mol
InChI Key: CGZKXJPXXUXAOK-UHFFFAOYSA-N
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Description

N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine ( 1216580-72-1) is a high-value chemical building block with the molecular formula C6H10N2O and a molecular weight of 126.160 g/mol . This compound features an oxazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities. The presence of both a methylamino methyl side chain and a methyl substituent on the oxazole core makes it a versatile intermediate for constructing more complex molecules. Researchers utilize this compound as a key precursor in the synthesis of potential pharmaceutical candidates, particularly in the development of receptor modulators and enzyme inhibitors. Oxazole derivatives are of significant interest in drug discovery for their potential applications in creating treatments for various diseases. As a fundamental building block, it enables structural diversification through reactions at the secondary amine functional group or through modifications to the heterocyclic ring system . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate personal protective equipment.

Properties

IUPAC Name

N-methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-6(3-7-2)9-4-8-5/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZKXJPXXUXAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine typically involves the cyclodehydration of appropriate precursors. One common method includes the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield the oxazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine has a molecular formula of C6H10N2OC_6H_{10}N_2O and a molecular weight of approximately 130.16 g/mol. The compound features a unique structure that includes a methyl group attached to an oxazole ring, which is known for its biological activity.

Biological Applications

1. Antimicrobial Activity
Research indicates that compounds containing the oxazole moiety exhibit notable antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains, suggesting potential use in developing new antibiotics.

2. Anticancer Research
The compound has also shown promise in anticancer studies. Its mechanism of action involves inhibiting specific enzymes that are crucial for cancer cell proliferation. For instance, it has been observed to interact with carbonic anhydrase isoforms, which play a role in tumor growth and metastasis .

3. Enzyme Interaction Studies
Studies focusing on the binding affinity of this compound to various enzymes reveal its potential to modulate biochemical pathways effectively. This property makes it a candidate for further research in drug design and development aimed at specific therapeutic targets .

Material Science Applications

This compound is not limited to biological applications; it also shows potential in materials science:

1. Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with unique properties. Its functional groups allow for versatile reactivity, making it suitable for creating materials with specific characteristics tailored for applications in coatings or adhesives .

2. Analytical Chemistry
In analytical chemistry, this compound is used in chromatographic techniques and mass spectrometry due to its ability to stabilize certain analytes during analysis .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on cancer cell lines showed that this compound significantly inhibited cell proliferation at low concentrations. The mechanism was linked to the inhibition of carbonic anhydrase activity, which is critical for maintaining pH balance in tumor microenvironments.

Mechanism of Action

The mechanism of action of N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Thiazole Derivatives
  • N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine (CAS: 920479-07-8):

    • Molecular Formula : C₆H₁₀N₂S.
    • Key Difference : Replaces oxazole’s oxygen with sulfur, increasing lipophilicity (logP) and altering electronic properties.
    • Implications : Thiazoles generally exhibit stronger π-π stacking and enhanced metabolic stability compared to oxazoles, making them favorable in drug design .
  • N-Methyl-N-((4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl)amine (PubChem CID: 4961253): Structure: Incorporates a phenyl substituent on the thiazole ring.
Imidazole Derivatives
  • N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine :
    • Molecular Formula : C₆H₁₀N₃.
    • Key Feature : Contains two adjacent nitrogen atoms in the imidazole ring.
    • Impact : Increased basicity and hydrogen-bonding capacity compared to oxazole, influencing solubility and receptor interactions .
Oxadiazole Derivatives
  • N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives :
    • Structure : Features a 1,3,4-oxadiazole core with electron-withdrawing chlorine substituents.
    • Activity : Demonstrated anticancer activity (IC₅₀ = 2.46 μg/mL against liver cancer cells), attributed to the oxadiazole’s ability to mimic peptide bonds and engage in dipole interactions .

Substituent Variations

Aromatic vs. Aliphatic Substituents
  • N-Methyl-N-{[5-(pyridin-3-yloxy)-2-furyl]methyl}amine (PubChem CID: 7164635):
    • Structure : Contains a pyridinyloxy-substituted furan ring.
    • Impact : The pyridine moiety introduces additional basicity, while the furan oxygen enhances polarity. This compound’s larger molecular weight (204.23 g/mol ) may reduce membrane permeability compared to the target oxazole derivative .
Electron-Withdrawing Groups
  • N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine :
    • Structure : Dichlorophenyl and pyridinyl substituents.
    • Impact : Chlorine atoms increase electron deficiency, enhancing reactivity in electrophilic substitution and improving herbicidal activity in related compounds .

Biological Activity

N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine, also known by its CAS number 1216580-72-1, is a compound with notable biological activity that has been the subject of various studies. This article explores its synthesis, biological properties, and potential applications based on existing research.

Molecular Characteristics:

  • Molecular Formula: C₆H₁₀N₂O
  • Molecular Weight: 126.16 g/mol
  • CAS Number: 1216580-72-1
  • InChI Key: XCBYKJIAOCVNGY-UHFFFAOYSA-N

These properties suggest that the compound is relatively small and may have significant interactions within biological systems.

1. Antimicrobial Properties

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit antimicrobial activity. A study highlighted the potential of isoxazole derivatives to inhibit bacterial biofilm formation and demonstrated their effectiveness against various pathogens .

CompoundActivityReference
This compoundAntimicrobial
5-amino-N-(4-bromophenyl)-3-methyl-isoxazoleAntimycobacterial

2. Immunomodulatory Effects

Isoxazole derivatives have been shown to modulate immune responses. Specifically, this compound may influence cytokine production and lymphocyte proliferation. For instance, studies have demonstrated that certain isoxazole compounds can inhibit TNFα production and regulate the proliferation of T-cells .

3. Neuroprotective Potential

Compounds similar to this compound have been evaluated for their neuroprotective properties. Research involving BACE1 inhibitors (related to Alzheimer’s disease) has shown that methyl-substituted analogues can penetrate the CNS effectively and reduce amyloid-beta levels in animal models . This suggests potential therapeutic applications in neurodegenerative diseases.

Case Study 1: Neuroprotective Efficacy

In a study examining the efficacy of various BACE1 inhibitors, a compound structurally similar to this compound was tested for its ability to lower amyloid-beta levels in transgenic mouse models. Results indicated significant reductions in plaque burden with a favorable safety profile .

Case Study 2: Immunomodulation

Another study focused on the immunomodulatory effects of isoxazole derivatives demonstrated that specific compounds could significantly alter cytokine profiles in vitro. The results showed that these compounds could enhance or suppress immune responses depending on their structure and substitution patterns .

Safety and Toxicity

While promising in terms of biological activity, safety assessments are crucial for any potential therapeutic use. Preliminary toxicity studies indicate that while some derivatives exhibit low toxicity at certain concentrations, others may present risks at higher doses . Continuous evaluation through preclinical and clinical trials will be necessary to establish safe dosage ranges.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine derivatives, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via multi-step routes involving condensation, cyclization, and functionalization. For example, oxazole derivatives are often synthesized through intramolecular cyclization of N-acyl-α-amino acids or ketones using reagents like POCl₃ or H₂SO₄. Reaction optimization (e.g., temperature, solvent, catalyst) is critical: refluxing in aprotic solvents (e.g., DCM) with Lewis acids (e.g., AlCl₃) enhances cyclization efficiency. Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometry .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of N-methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine?

  • Answer :

  • Spectroscopy :
  • IR : Validate functional groups (e.g., C=O, C-N in oxazole).
  • NMR : Assign protons (¹H NMR) and carbons (¹³C NMR) to confirm substitution patterns and methyl group placement.
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths/angles and verifies stereochemistry. ORTEP-III visualizes thermal ellipsoids for disorder analysis .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the supramolecular assembly of N-methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine in crystal lattices?

  • Answer : Hydrogen-bonding networks and π-π stacking dictate packing motifs. Graph set analysis (via programs like Mercury) identifies recurring interaction patterns (e.g., R₂²(8) motifs). For example, the oxazole nitrogen may act as a hydrogen-bond acceptor, while methyl groups contribute to hydrophobic interactions. SC-XRD data refined with SHELXL reveals these interactions, which are critical for predicting solubility and stability .

Q. What strategies resolve discrepancies between computational predictions and experimental data during structural refinement?

  • Answer :

  • Validation Tools : Use checkCIF/PLATON to flag geometric outliers (e.g., bond length deviations).
  • Data Weighting : Adjust SHELXL weighting schemes to balance X-ray data and geometric restraints.
  • Alternative Models : Test twinning or disorder hypotheses if residual electron density peaks persist. Cross-validate with spectroscopic data (e.g., NMR coupling constants) .

Q. How can researchers evaluate the biological activity of N-methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine derivatives, and what assays are suitable for preliminary screening?

  • Answer :

  • Cytotoxicity : Use Daphnia magna assays for rapid ecotoxicological profiling (24–48 hr exposure, LC₅₀ calculation).
  • Enzyme Inhibition : Screen against targets (e.g., carbonic anhydrase) via UV/Vis-based kinetic assays.
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., methyl, fluorophenyl) and correlate with activity trends using regression analysis .

Methodological Considerations

Q. What computational tools are recommended for modeling the electronic properties of N-methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine?

  • Answer :

  • DFT Calculations : Gaussian or ORCA software calculates HOMO/LUMO energies and electrostatic potentials. Basis sets (e.g., 6-31G*) model oxazole ring polarization.
  • Molecular Dynamics (MD) : GROMACS simulates solvation effects and conformational flexibility.
  • Docking Studies : AutoDock Vina predicts binding affinities to biological targets (e.g., enzymes) .

Q. How should researchers handle crystallographic data with twinning or disorder in N-methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine derivatives?

  • Answer :

  • Twinning Detection : Use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors.
  • Disorder Modeling : Split atomic sites into partial occupancies and apply restraints (e.g., SIMU/SAME in SHELXL) to maintain plausible geometries. Validate with residual density maps .

Data Contradiction Analysis

Q. How can conflicting NMR and X-ray data for N-methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine be reconciled?

  • Answer :

  • Dynamic Effects : NMR may detect solution-state conformers invisible in static X-ray structures. Variable-temperature NMR or NOESY can identify fluxional behavior.
  • Crystal Packing : X-ray captures the lowest-energy solid-state conformation, which may differ from solution. Compare DFT-optimized gas-phase structures with both datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine
Reactant of Route 2
N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.